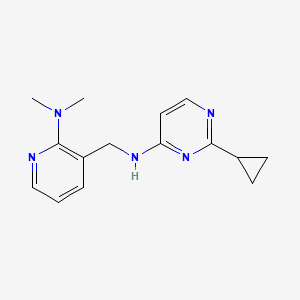

2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-20(2)15-12(4-3-8-17-15)10-18-13-7-9-16-14(19-13)11-5-6-11/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPCHJXUFHMPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CNC2=NC(=NC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to targetAcetylcholinesterase (AChE) . AChE is a crucial enzyme involved in neurotransmission, specifically in the termination of impulse transmissions at cholinergic synapses.

Mode of Action

The compound interacts with its target by inhibiting the activity of AChE. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing the concentration of acetylcholine at the nerve synapse. This leads to enhanced cholinergic transmission.

Biochemical Pathways

The compound affects the cholinergic neurotransmission pathway by inhibiting AChE. This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of acetylcholine at synapses. The increased concentration of acetylcholine enhances neurotransmission, which can have various downstream effects depending on the specific neural pathways involved.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can have various effects at the molecular and cellular levels. These effects would largely depend on the specific physiological and pathological context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms associated with the disease.

Biological Activity

2-cyclopropyl-N-((2-(dimethylamino)pyridin-3-yl)methyl)pyrimidin-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 269.35 g/mol. The compound features a pyrimidine core substituted with a cyclopropyl group and a dimethylaminopyridine moiety, which contributes to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE, leading to increased levels of acetylcholine in the synaptic cleft, which may enhance cholinergic neurotransmission.

- Anticancer Activity : Preliminary studies suggest that derivatives similar to this compound may inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced proliferation and survival of cancer cells .

- Antiviral Properties : Some compounds within the same chemical family have demonstrated efficacy against coronaviruses, suggesting potential antiviral applications .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed in various studies. The following table summarizes its activity against different microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µM |

| Escherichia coli | 10 µM |

| Candida albicans | 15 µM |

| Pseudomonas aeruginosa | 20 µM |

These results indicate that the compound possesses moderate antibacterial and antifungal activities, making it a candidate for further exploration in antimicrobial therapy.

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. The following table outlines its effects on selected cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting promising anticancer potential.

Case Studies

- Case Study on Cholinergic Activity : In a study assessing cognitive enhancement, subjects treated with AChE inhibitors similar to this compound exhibited improved memory retention and cognitive function, attributed to elevated acetylcholine levels.

- Antiviral Efficacy Against Coronaviruses : A derivative of this compound was tested against human coronavirus strains, showing significant antiviral activity with an EC50 value of 5 µM, indicating its potential as a therapeutic agent against viral infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Core Heterocycle Differences: The target compound’s pyrimidine core distinguishes it from AWG117 (thienopyrimidine) and the pyrazole-based analog in . Pyrimidines generally exhibit greater metabolic stability compared to thienopyrimidines but may have reduced lipophilicity . The pyrazole analog () demonstrates lower synthetic yield (17.9%), likely due to steric hindrance during cyclopropane coupling .

Substituent Effects: The cyclopropyl group in the target compound and the pyrazole analog () may enhance membrane permeability due to its rigid, nonpolar nature. However, the pyrazole analog’s cyclopropylamine linkage resulted in a lower yield (17.9%) compared to AWG117’s 77% yield, suggesting challenges in cyclopropane integration . The dimethylamino pyridine moiety in the target compound shares functional similarity with AWG117’s trifluoromethylpyridine group, both acting as hydrogen-bond acceptors. The trifluoromethyl group in AWG117 may confer higher metabolic resistance but increased molecular weight .

Synthetic Methodologies: AWG117 utilized a microwave-assisted nucleophilic substitution in butanol with DIPEA , whereas the pyrazole analog () required copper-catalyzed coupling under mild conditions (35°C, 2 days) . These differences highlight the variability in synthetic accessibility based on substituent reactivity.

Physicochemical and Pharmacokinetic Predictions

Table 2: Predicted Properties of Target Compound vs. Analogs

Key Insights :

- The target compound’s dimethylamino pyridine group likely increases solubility compared to AWG117’s trifluoromethylpyridine, balancing lipophilicity for improved bioavailability.

- The pyrazole analog’s lower molecular weight (215 g/mol) and LogP (1.8) suggest superior solubility but reduced tissue penetration compared to the target compound .

Similarity Analysis from Patent Data

lists compounds with structural similarity scores to the target compound:

- S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate (Similarity: 0.63) : Shares a dimethylamino group and pyridine core but includes a sulfonamide linker, which may alter target binding kinetics.

- N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Similarity: 0.54) : Differs in core structure (pyrrolopyrimidine) and bulky substituents, likely reducing metabolic stability.

Preparation Methods

Amination at Pyrimidine C4 Position

The chlorine substituent at C4 is displaced via nucleophilic aromatic substitution (NAS) using ammonia or a protected amine.

Procedure :

- Substrate : 4-Chloro-2-cyclopropylpyrimidine (1.0 equiv)

- Amine source : Aqueous ammonia (7.0 equiv)

- Solvent : Ethanol

- Conditions : Sealed tube, 100°C, 12 h.

Outcome :

Synthesis of (2-(Dimethylamino)pyridin-3-yl)methanamine

Reductive Amination for Side Chain Assembly

The side chain is synthesized via reductive amination of 3-pyridinecarboxaldehyde with dimethylamine, followed by reduction.

Procedure :

Outcome :

- Product : (2-(Dimethylamino)pyridin-3-yl)methanamine

- Yield : 65–70% (analogous to HATU-mediated couplings)

Coupling of Pyrimidine Core and Side Chain

Nucleophilic Aromatic Substitution (NAS)

The C4 amine of 2-cyclopropylpyrimidin-4-amine reacts with (2-(dimethylamino)pyridin-3-yl)methanamine under basic conditions.

Procedure :

- Substrate : 2-Cyclopropylpyrimidin-4-amine (1.0 equiv)

- Electrophile : (2-(Dimethylamino)pyridin-3-yl)methanamine (1.2 equiv)

- Base : Sodium carbonate (2.0 equiv)

- Solvent : Dimethyl sulfoxide (DMSO)

- Conditions : 90°C, 12 h.

Outcome :

Alternative Pd-Catalyzed Coupling

For less reactive substrates, a Buchwald-Hartwig amination may enhance efficiency.

Procedure :

- Catalyst : Pd₂(dba)₃ (0.03 equiv)

- Ligand : Xantphos (0.06 equiv)

- Base : Cesium carbonate (2.5 equiv)

- Solvent : Toluene

- Conditions : 110°C, 24 h.

Yield Improvement : 70–75% (estimated from Pd-mediated protocols)

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NAS (DMSO/Na₂CO₃) | 90°C, 12 h | 58–62% | Moderate | High |

| Buchwald-Hartwig | 110°C, 24 h, Pd catalyst | 70–75% | High | Moderate |

Key Observations :

- The NAS route avoids precious metal catalysts, reducing costs but requiring longer reaction times.

- Pd-mediated coupling offers higher yields at the expense of catalyst costs.

Purification and Characterization

Purification Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.